
1-Deuterio-2-methoxynaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Deuterio-2-methoxynaphthalene is a deuterated derivative of 2-methoxynaphthalene, where one hydrogen atom is replaced by a deuterium atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Deuterio-2-methoxynaphthalene typically involves the deuteration of 2-methoxynaphthalene. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas (D₂) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure selective deuteration at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields and purity. The deuterium source can be deuterium oxide (D₂O) or deuterium gas, depending on the specific requirements of the production process.
化学反応の分析
Types of Reactions: 1-Deuterio-2-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like acyl chlorides and Lewis acids (e.g., AlCl₃) are employed for Friedel-Crafts acylation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes.
科学的研究の応用
1-Deuterio-2-methoxynaphthalene has several applications in scientific research:
Chemistry: It is used as a tracer in mechanistic studies to understand reaction pathways and kinetics.
Biology: The compound can be used in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Deuterated compounds are explored for their potential in drug development due to their altered metabolic stability and pharmacokinetics.
Industry: It is used in the production of deuterated solvents and reagents for NMR spectroscopy, providing better resolution and sensitivity.
作用機序
The mechanism by which 1-Deuterio-2-methoxynaphthalene exerts its effects is primarily through its interaction with molecular targets in chemical and biological systems. The presence of deuterium can influence reaction rates and pathways due to the kinetic isotope effect, where the bond strength of C-D is greater than that of C-H. This can lead to slower reaction rates and altered metabolic pathways, providing insights into reaction mechanisms and metabolic processes.
類似化合物との比較
2-Methoxynaphthalene: The non-deuterated form, used in similar applications but with different kinetic properties.
1-Methoxynaphthalene: Another isomer with distinct chemical properties and reactivity.
2-Acetyl-6-methoxynaphthalene: A derivative used in fragrance and flavor industries.
Uniqueness: 1-Deuterio-2-methoxynaphthalene is unique due to the presence of deuterium, which imparts different physical and chemical properties compared to its non-deuterated counterparts. This makes it valuable in studies requiring precise control over reaction kinetics and metabolic pathways.
特性
分子式 |
C11H10O |
|---|---|
分子量 |
159.20 g/mol |
IUPAC名 |
1-deuterio-2-methoxynaphthalene |
InChI |
InChI=1S/C11H10O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3/i8D |
InChIキー |
LUZDYPLAQQGJEA-BNEYPBHNSA-N |
異性体SMILES |
[2H]C1=C(C=CC2=CC=CC=C12)OC |
正規SMILES |
COC1=CC2=CC=CC=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


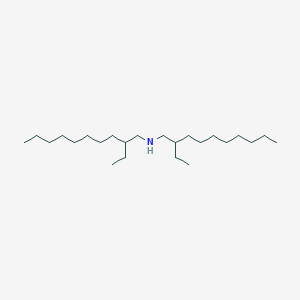
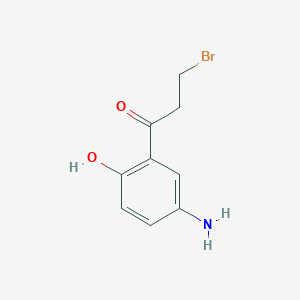


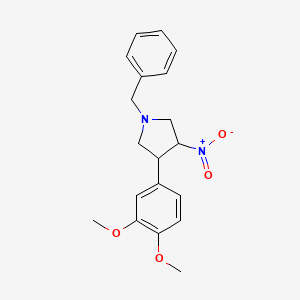
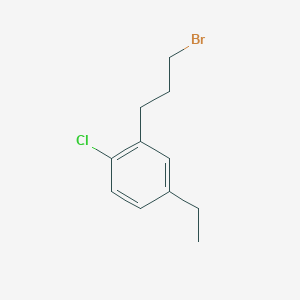
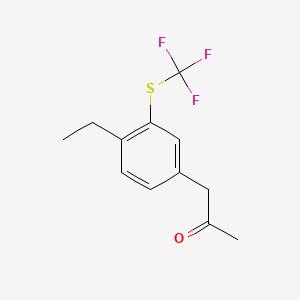
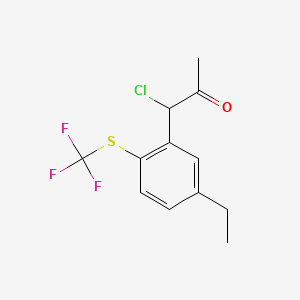


![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one](/img/structure/B14044015.png)

![2-[2,3-Dihydro-1,4-benzodioxin-2-yl(ethyl)amino]ethanol](/img/structure/B14044021.png)
![(1-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14044025.png)
